![molecular formula C10H4BrF17 B1273101 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane CAS No. 21652-57-3](/img/structure/B1273101.png)
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Overview
Description
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane (BHFD) is a perfluorinated compound (PFC) that has been used in a variety of scientific research applications. BHFD is a synthetic chemical that has been used in laboratory experiments to study the effects of PFCs on biochemical and physiological processes. BHFD has been used in a variety of studies to investigate the effects of PFCs on biological systems, including the effects of PFCs on gene expression, cell signaling, and metabolic pathways.
Scientific Research Applications
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the selective generation of ortho-brominated para-substituted phenols. It’s used in reactions that require high selectivity for mono ortho-brominated products, which are crucial intermediates in synthesizing biologically active targets .
Pharmaceutical Research
In pharmaceutical research, it serves as a building block for the synthesis of imidazole-containing compounds. These compounds have a broad range of biological activities and are central to developing new drugs with antibacterial, antitumor, and anti-inflammatory properties .
Material Science
The unique fluorinated structure of this compound makes it suitable for creating Teflon-like coatings in material science applications. These coatings are used for mass spectrometry imaging of tissues, providing a non-stick surface that can be crucial for sample preparation and analysis .
Surface Chemistry
It finds applications in surface chemistry, where it’s used as a coupling agent to create water-repellent and lubricated surfaces. This is particularly valuable in developing self-cleaning materials and surfaces with reduced friction .
properties
IUPAC Name |
10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJQNJBBMHHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382003 | |
Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
CAS RN |
21652-57-3 | |
Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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